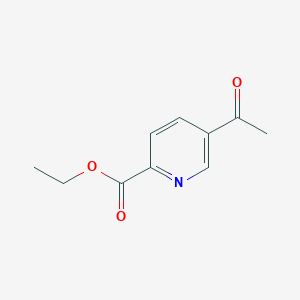

![molecular formula C8H4ClF3N2 B1392785 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1019027-76-9](/img/structure/B1392785.png)

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Descripción general

Descripción

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (3-CTIP) is an organic compound that is used in a variety of scientific applications. It has been studied extensively in the fields of chemistry, biochemistry, and medicine due to its ability to interact with a variety of biomolecules. 3-CTIP has been used in the synthesis of pharmaceuticals, as well as in the development of novel therapeutic agents. In addition, 3-CTIP has been used in the study of enzyme inhibition and protein-protein interactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis

“3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine” is used in the chemical industry for the synthesis of various compounds . It has a molecular weight of 220.58 and its IUPAC name is 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine .

Solvent- and Catalyst-free Synthesis

This compound plays a significant role in the solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .

Glucagon-like Peptide 1 Receptor (GLP-1R) Activator

It has been selected as a potential glucagon-like peptide 1 receptor (GLP-1R) activator . It demonstrated its effects in increasing GLP-1 secretion, and thereby increasing the glucose responsiveness in both in vitro and pharmacology analyses .

Anti-diabetic Treatment Agents

Compounds with a 3-(8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine2-yl)phenyl acetate moiety are selective GLP-1R agonists, and have potential as anti-diabetic treatment agents .

Bioactivity

Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Cyclin-dependent Kinase (CDK) Inhibitors

This class of compounds has also been described as cyclin-dependent kinase (CDK) inhibitors .

Calcium Channel Blockers

Imidazo[1,2-a]pyridines are also known to act as calcium channel blockers .

GABA A Receptor Modulators

Importantly, some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialised such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione . These drugs are known to modulate GABA A receptors .

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is the glucagon-like peptide 1 receptor (GLP-1R) . GLP-1R is a receptor that plays a crucial role in regulating glucose homeostasis, making it a significant target for anti-diabetic treatment .

Mode of Action

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine acts as a GLP-1R activator . It interacts with GLP-1R, leading to an increase in GLP-1 secretion . This interaction enhances glucose responsiveness, which is beneficial for managing diabetes .

Biochemical Pathways

The activation of GLP-1R by 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine triggers a series of biochemical reactions that lead to the secretion of insulin . This process helps to regulate blood glucose levels, thereby playing a crucial role in the management of diabetes .

Result of Action

The activation of GLP-1R by 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine results in an increase in GLP-1 secretion . This leads to an increase in glucose responsiveness, which is beneficial for managing diabetes . The compound’s action at the molecular and cellular level shows its potential as an anti-diabetic treatment agent .

Action Environment

The action, efficacy, and stability of 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be influenced by various environmental factors. For instance, adequate ventilation is necessary when handling this compound to ensure safety .

Propiedades

IUPAC Name |

3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTENKTQBNUJPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1392702.png)

![Ethyl 1-thia-4-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B1392706.png)

![octahydro-1H-spiro[naphthalene-2,2'-[1,3]thiazolidine]](/img/structure/B1392708.png)

![Tert-butyl 3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392709.png)

![Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate](/img/structure/B1392711.png)

![4-Ethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392715.png)

![3-(3-Ethyl-3H-imidazo[4,5-b]pyridin-2-yl)benzoic acid](/img/structure/B1392717.png)

![8-Oxa-1-thia-4-azaspiro[4.5]decane hydrochloride](/img/structure/B1392719.png)

![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B1392724.png)